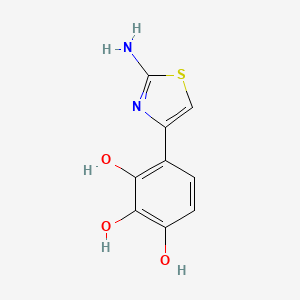
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a 2-aminothiazole group and three hydroxyl groups. This compound is part of the broader class of aminothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a benzene derivative under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.
Substitution: The amino group and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s hydroxyl groups and thiazole ring play crucial roles in its binding affinity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(2-Aminothiazol-4-yl)benzene-1,3-diol: Another derivative with two hydroxyl groups on the benzene ring.
2-(2-Aminothiazol-4-yl)benzo[b]furan: A structurally related compound with a fused benzofuran ring
Uniqueness
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups on the benzene ring enhances its reactivity and potential for forming hydrogen bonds, contributing to its diverse applications .
Propiedades
Fórmula molecular |
C9H8N2O3S |
|---|---|
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H8N2O3S/c10-9-11-5(3-15-9)4-1-2-6(12)8(14)7(4)13/h1-3,12-14H,(H2,10,11) |
Clave InChI |
NMGHLNVCVLGBNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=CSC(=N2)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




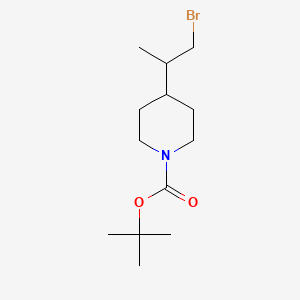
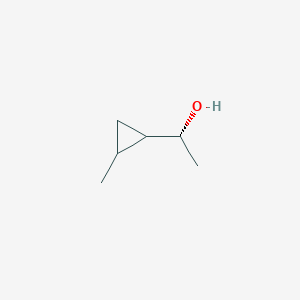

![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
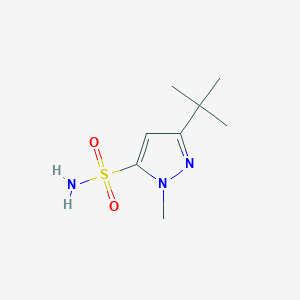



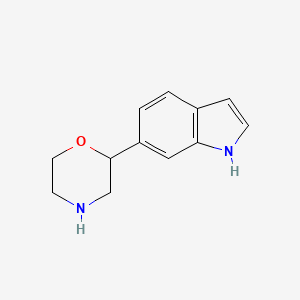
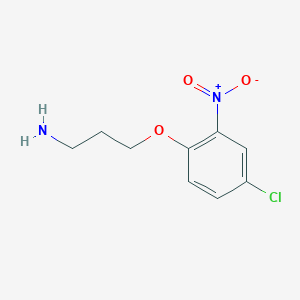

![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
